molecular formula C16H16Cl2N2O B3015215 sec-butyl 2,4-dichloro-N-(3-pyridinyl)benzenecarboximidoate CAS No. 75897-09-5

sec-butyl 2,4-dichloro-N-(3-pyridinyl)benzenecarboximidoate

Cat. No. B3015215
CAS RN: 75897-09-5
M. Wt: 323.22
InChI Key: OSQNTLOFCFKGLB-CAPFRKAQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sec-butyl 2,4-dichloro-N-(3-pyridinyl)benzenecarboximidoate is a chemical compound with the molecular formula C16H16Cl2N2O . It is available from various suppliers .


Molecular Structure Analysis

The molecular structure of sec-butyl 2,4-dichloro-N-(3-pyridinyl)benzenecarboximidoate is represented by the formula C16H16Cl2N2O . For a detailed molecular structure, it is recommended to refer to databases like PubChem .


Physical And Chemical Properties Analysis

The physical and chemical properties of sec-butyl 2,4-dichloro-N-(3-pyridinyl)benzenecarboximidoate can be found in databases like PubChem . For detailed information, it is recommended to refer to the product’s Material Safety Data Sheet (MSDS) or contact the supplier directly .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Zinc Complexes

    Di-sec-butylzinc has been utilized to synthesize zinc complexes with amine ligands, demonstrating its role in creating chiral and meso molecules in solution. These complexes are of interest due to their reactive chirogenic α-carbon atoms (Lennartsson et al., 2010).

  • Structural Characterization of Benzimidazole Derivatives

    Ethyl 1-sec-butyl-2-(4-chlorophenyl)-1H-benzimidazole-5-carboxylate, a compound structurally related to sec-butyl 2,4-dichloro-N-(3-pyridinyl)benzenecarboximidoate, has been synthesized and structurally characterized, highlighting the significance of sec-butyl in molecular configuration (Arumugam et al., 2010).

  • Developing Lithium Chemistry

    In exploring lithium chemistry, sec-butyl derivatives have been used to study 1,2-dihydropyridines, an area that offers insights into the reactivity and structural properties of compounds like sec-butyl 2,4-dichloro-N-(3-pyridinyl)benzenecarboximidoate (Armstrong et al., 2015).

Chemical Properties and Reactions

  • Friedel-Crafts Sulfonylation

    sec-Butyl compounds have been used in Friedel-Crafts sulfonylation reactions, indicating their potential in facilitating chemical transformations in organic synthesis (Nara et al., 2001).

  • Alkyl and π-Allyl Intermediates in Hydrocarbon Reactions

    sec-Butyl compounds, similar to sec-butyl 2,4-dichloro-N-(3-pyridinyl)benzenecarboximidoate, have been investigated for their role in hydrocarbon reactions over ruthenium, showcasing their reactivity in complex chemical processes (Huang & Ekerdt, 1985).

Biological and Environmental Studies

  • Inhibitory Effects on Nitric Oxide Production

    sec-Butyl pyrimidine derivatives have shown strong inhibitory effects on nitric oxide production in biological systems, indicating potential research applications in biochemistry and pharmacology (Jansa et al., 2015).

  • Environmental Sensing and Analysis

    sec-Butyl derivatives have been utilized in the development of fluorescent probes for environmental and biological sciences, demonstrating their importance in sensitive detection techniques (Wang et al., 2012).

properties

IUPAC Name

butan-2-yl 2,4-dichloro-N-pyridin-3-ylbenzenecarboximidate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2N2O/c1-3-11(2)21-16(20-13-5-4-8-19-10-13)14-7-6-12(17)9-15(14)18/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSQNTLOFCFKGLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC(=NC1=CN=CC=C1)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

sec-butyl 2,4-dichloro-N-(3-pyridinyl)benzenecarboximidoate

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